molecular formula C28H28ClN3O2S2 B12035882 N-(4-sec-butylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 618432-11-4

N-(4-sec-butylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12035882
CAS No.: 618432-11-4
M. Wt: 538.1 g/mol
InChI Key: MQYKHSDKXRYQKH-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sec-butylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride (AlCl3) and 4-chlorobenzoyl chloride.

    Attachment of the Sec-butylphenyl Group: This step involves the formation of an amide bond between the benzothieno[2,3-d]pyrimidine core and the sec-butylphenyl group, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of the Sulfanylacetamide Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s benzothieno[2,3-d]pyrimidine core is of particular interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the benzothieno[2,3-d]pyrimidine core suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothieno[2,3-d]pyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-3,4,5-trimethoxybenzamide: Another compound with a similar phenyl group but different core structure.

    4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different overall structures.

Uniqueness

The uniqueness of N-(4-sec-butylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its combination of the benzothieno[2,3-d]pyrimidine core with the sec-butylphenyl and chlorophenyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

618432-11-4

Molecular Formula

C28H28ClN3O2S2

Molecular Weight

538.1 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H28ClN3O2S2/c1-3-17(2)18-8-12-20(13-9-18)30-24(33)16-35-28-31-26-25(22-6-4-5-7-23(22)36-26)27(34)32(28)21-14-10-19(29)11-15-21/h8-15,17H,3-7,16H2,1-2H3,(H,30,33)

InChI Key

MQYKHSDKXRYQKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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